tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate
Description
Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is part of the carbamate family, which is known for its use in protecting amine groups during chemical synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-(4-phenoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(21)20-14-13-15-9-11-17(12-10-15)22-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKYFVBDSIXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide, 4-dimethylaminopyridine (DMAP), and sodium bicarbonate. The reaction is usually carried out in solvents such as water, tetrahydrofuran (THF), or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the same reagents and conditions but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of various chemical intermediates and as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc): Another common protecting group for amines, removed under acidic conditions.
Carboxybenzyl (CBz): A benzyl carbamate protecting group, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc): A protecting group removed with an amine base.
Uniqueness
Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic processes where selective deprotection is required .
Biological Activity
Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, including data tables and case studies, to provide a comprehensive overview of this compound's pharmacological profile.
This compound has the following chemical characteristics:
- Molecular Formula : C_{21}H_{25}N_{1}O_{4}
- Molecular Weight : 355.43 g/mol
- IUPAC Name : tert-butyl N-[2-(4-phenoxyphenyl)ethyl]carbamate
The presence of a tert-butyl group enhances lipophilicity, while the phenoxyphenyl moiety may contribute to its biological interactions.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it could exhibit multi-target effects similar to other carbamate derivatives.
In Vitro Studies
In vitro assays have demonstrated significant biological activity against various cancer cell lines. For example, studies have shown that compounds structurally related to this compound exhibit cytotoxic effects in human leukemia and breast cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induction of apoptosis |
| 5b | U-937 | 0.79 | Microtubule destabilization |
These findings suggest that modifications in the chemical structure can lead to enhanced anti-cancer properties.
Case Studies
- Anticancer Activity : A study exploring the anticancer properties of phenoxy-substituted carbamates found that this compound exhibited promising cytotoxic effects against MCF-7 and U-937 cell lines, with IC50 values indicating potential for therapeutic applications in oncology .
- Neurotoxicity Assessment : Another investigation into the ADME-Tox properties revealed that related compounds, while demonstrating effective binding affinities to TRPV1 channels, showed low neurotoxicity and high metabolic stability, making them suitable candidates for further preclinical development in pain management and epilepsy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate | C_{15}H_{23}N_{1}O_{4} | Contains amino group; potential for different biological activity |
| Tert-butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | C_{14}H_{21}N_{1}O_{5} | Additional hydroxyl group; increased polarity |
| Carbamic acid, [2-(4-phenoxyphenyl)ethyl]-, 1,1-dimethylethyl ester | C_{21}H_{25}N_{1}O_{4} | Larger aromatic system; potential for enhanced stability |
This comparative analysis highlights the distinct structural features of this compound that may confer unique biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
